molecular formula C14H28O2 B1219061 Hexyl octanoate CAS No. 1117-55-1

Hexyl octanoate

Cat. No.: B1219061
CAS No.: 1117-55-1
M. Wt: 228.37 g/mol
InChI Key: PBGWNXWNCSSXCO-UHFFFAOYSA-N
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Description

Hexyl octanoate, also known as hexyl caprylate, is an ester formed from the reaction between hexanol and octanoic acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C14H28O2 , and its molecular weight is 228.37 g/mol .

Biochemical Analysis

Biochemical Properties

Hexyl octanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, including esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction is crucial for the breakdown and utilization of fatty acid esters in metabolic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, this compound can modulate cell signaling pathways related to inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for esterases, leading to the production of hexanol and octanoic acid. These metabolites can further participate in various metabolic pathways, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in lipid metabolism and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory effects. At high doses, this compound can induce toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is hydrolyzed by esterases to produce hexanol and octanoic acid, which can then enter various metabolic pathways. Octanoic acid, for example, can be further metabolized through beta-oxidation to produce acetyl-CoA, a key intermediate in energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can influence its overall activity and function .

Subcellular Localization

This compound is localized to various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in lipid metabolism and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl octanoate is typically synthesized through an esterification reaction between hexanol and octanoic acid. The reaction is catalyzed by an acid, usually concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:

C6H13OH+C8H15COOHC14H28O2+H2O\text{C6H13OH} + \text{C8H15COOH} \rightarrow \text{C14H28O2} + \text{H2O} C6H13OH+C8H15COOH→C14H28O2+H2O

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where hexanol and octanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 150-200°C to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Hexyl octanoate can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and octanoic acid.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed:

Scientific Research Applications

Hexyl octanoate has several applications in scientific research, including:

Comparison with Similar Compounds

Hexyl octanoate can be compared with other similar esters, such as:

    Hexyl hexanoate: Formed from hexanol and hexanoic acid, with a similar fruity odor but different chain lengths.

    Octyl octanoate: Formed from octanol and octanoic acid, with a higher molecular weight and different physical properties.

    Hexyl butanoate: Formed from hexanol and butanoic acid, with a shorter chain length and different odor profile.

Uniqueness: this compound is unique due to its specific chain length and the balance of hydrophobic and hydrophilic properties, making it particularly suitable for certain applications in the flavor and fragrance industry .

Properties

IUPAC Name

hexyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGWNXWNCSSXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047636
Record name Hexyl octanoate
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URL https://comptox.epa.gov/dashboard/DTXSID8047636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colorless liquid with a fresh vegetable, fruity odour
Record name Hexyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol; insoluble in water
Record name Hexyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.857-0.864(d20/4)
Record name Hexyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1117-55-1
Record name Hexyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-55-1
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Record name Hexyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, hexyl ester
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Record name Hexyl octanoate
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Record name Hexyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Hexyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-31 °C
Record name Hexyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is hexyl octanoate primarily known for in scientific research?

A1: this compound is often utilized as a model substrate in enzymatic reactions, particularly in the study of lipases and their applications in esterification reactions. []

Q2: Can you describe the role of this compound in miniemulsion systems for enzymatic synthesis?

A2: this compound has been successfully synthesized in high yields within aqueous miniemulsion systems using various lipases. [] This approach highlights the potential of miniemulsions as efficient and environmentally friendly systems for enzymatic production of alkyl esters. []

Q3: Has this compound been found in natural sources?

A3: Yes, this compound is a constituent of the essential oil extracted from various plant species. For instance, it is found in the essential oil of Salvia macrosiphon Boiss. [, ] and Chaerophyllum Macropodum Boiss. [], where it contributes to the oil's characteristic aroma.

Q4: How does the presence of this compound impact the sensory characteristics of fruits?

A4: Research suggests that this compound contributes to the fruity aroma profile of certain fruits. In 'Golden Reinders' apples, increased levels of this compound, along with other volatile esters, were positively correlated with consumer acceptability after storage. [, ]

Q5: Are there any studies investigating the impact of processing techniques on this compound levels?

A5: A study on Foeniculum vulgare (fennel) found that the content of this compound, among other compounds, changed after frying, indicating a potential influence of food processing on its concentration. []

Q6: How do different yeast strains affect the production of this compound during fermentation?

A6: Research shows that the specific yeast strain used during fermentation can significantly influence the volatile profile of wine, including the concentration of this compound. [] For instance, a study found that Cabernet Sauvignon rosé wines fermented with different strains of Saccharomyces cerevisiae displayed varying levels of this compound. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C14H28O2, and its molecular weight is 228.37 g/mol.

Q8: What analytical techniques are commonly used to identify and quantify this compound?

A8: Gas chromatography (GC) coupled with either flame ionization detection (FID) [] or mass spectrometry (MS) [, , , , ] is widely employed for the separation, identification, and quantification of this compound in complex mixtures.

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